molecular formula C24H27NO4S B12761309 N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate CAS No. 84964-72-7

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate

Cat. No.: B12761309
CAS No.: 84964-72-7
M. Wt: 425.5 g/mol
InChI Key: HJMMBPJBADWZEV-VHYFPUBTSA-N
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Description

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is a thioxanthene-derived compound characterized by a tricyclic aromatic system (thioxanthene) with a 3-ethyl substituent and a dimethylaminopropylidene side chain. The fumarate counterion enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Properties

CAS No.

84964-72-7

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3E)-3-(3-ethylthioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H23NS.C4H4O4/c1-4-15-11-12-18-16(9-7-13-21(2)3)17-8-5-6-10-19(17)22-20(18)14-15;5-3(6)1-2-4(7)8/h5-6,8-12,14H,4,7,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b16-9+;2-1+

InChI Key

HJMMBPJBADWZEV-VHYFPUBTSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)/C(=C/CCN(C)C)/C3=CC=CC=C3S2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CCCN(C)C)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Thioxanthene Core

  • Cyclization Reaction: The thioxanthene skeleton is typically constructed via intramolecular cyclization of appropriate diaryl sulfide precursors. This step forms the tricyclic thioxanthene ring system, which is essential for the compound's biological activity.

Attachment of the N,N-Dimethylpropanamine Side Chain

  • Amination or Condensation: The 3-(N,N-dimethylpropan-1-amine) moiety is introduced via nucleophilic substitution or condensation reactions, often involving the reaction of a suitable halogenated intermediate with dimethylamine or its derivatives. This step forms the key side chain responsible for the compound’s pharmacological properties.

Formation of the Fumarate Salt

  • Salt Formation: The free base of N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine is converted into its fumarate salt by reaction with fumaric acid. This step improves the compound’s solubility and stability, facilitating its use in pharmaceutical formulations.
Step Reaction Type Typical Reagents/Conditions Notes
Thioxanthene core cyclization Intramolecular cyclization Diaryl sulfide precursor, acid catalyst, heat Requires controlled temperature to avoid decomposition
3-Ethyl substitution Alkylation Ethyl halide (e.g., ethyl bromide), base, solvent Regioselectivity critical; mild base preferred
Side chain attachment Nucleophilic substitution Halogenated intermediate, dimethylamine, solvent Often performed under reflux; inert atmosphere recommended
Fumarate salt formation Acid-base reaction Fumaric acid, solvent (e.g., ethanol or water) Stoichiometric control important for purity
  • Purity Assessment: The final fumarate salt is typically purified by recrystallization or chromatography. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm structure and purity.

  • Structural Confirmation: The compound’s identity is verified by comparing spectral data with known standards, including characteristic signals for the thioxanthene core, ethyl substitution, and dimethylaminopropylidene side chain.

  • Studies indicate that reaction parameters such as pH, temperature, and reagent concentration significantly influence yield and selectivity during alkylation and amination steps.

  • The fumarate salt form enhances solubility and bioavailability, which is critical for pharmacological testing and formulation development.

  • Comparative synthesis of related thioxanthene derivatives suggests that the ethyl substitution at the 3-position may modulate receptor binding affinity and pharmacokinetics, underscoring the importance of precise synthetic control.

Preparation Stage Key Reaction Type Critical Parameters Outcome/Goal
Thioxanthene core formation Cyclization Acid catalyst, temperature control Formation of tricyclic thioxanthene
3-Ethyl group introduction Alkylation Base strength, reagent stoichiometry Selective ethyl substitution
Side chain attachment Nucleophilic substitution Reflux, inert atmosphere Attachment of N,N-dimethylpropanamine
Fumarate salt formation Acid-base neutralization Stoichiometric acid addition Formation of stable fumarate salt

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Role as a Reagent : N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is utilized as an intermediate in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
    • Synthetic Routes : The synthesis typically involves multiple steps such as alkylation and amination, with specific conditions tailored to optimize yield and purity.
  • Biological Research :
    • Pharmacological Potential : Preliminary studies indicate that this compound exhibits antipsychotic properties similar to established thioxanthene derivatives. It interacts with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for managing psychiatric disorders .
    • Mechanism of Action : It is believed to act as an antagonist at D2 dopamine receptors and may influence 5-HT2A serotonin receptor activity.
  • Medicinal Applications :
    • Therapeutic Effects : The compound has been explored for its potential use in treating psychiatric disorders due to its ability to modulate neurotransmitter systems . Its unique properties may also facilitate the development of new therapeutic agents targeting mental health conditions.
  • Industrial Applications :
    • Dyes and Pigments : this compound is being investigated for use in the development of specialty chemicals such as dyes and pigments due to its structural characteristics.

Case Studies

  • Antipsychotic Activity Study :
    • A study investigating the pharmacological effects of thioxanthene derivatives found that compounds similar to this compound exhibited significant affinity for dopamine receptors, suggesting potential use in treating schizophrenia .
  • Neurotransmitter Modulation Research :
    • Research demonstrated that the compound could modulate serotonin receptor activity, indicating its relevance in developing treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate involves its interaction with specific molecular targets. These may include neurotransmitter receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thioxanthene derivatives differ primarily in substituents on the aromatic ring and the nature of the counterion. Key comparisons include:

Compound Name Substituent (Position) Side Chain Counterion Molecular Formula Key Features
Target Compound : N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate 3-Ethyl Dimethylaminopropylidene Fumarate C₁₈H₂₃NS·C₄H₄O₄ Enhanced lipophilicity due to ethyl group; fumarate improves solubility.
Chlorprothixene Hydrochloride 2-Chloro Dimethylaminopropylidene Hydrochloride C₁₈H₁₉Cl₂NS Chloro substituent increases electron-withdrawing effects; widely used as an antipsychotic.
(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine 2-Trifluoromethyl Dimethylaminopropylidene Not specified C₁₉H₁₈F₃NS Trifluoromethyl group enhances metabolic stability and receptor affinity.
N,N-Dimethyl-3-(2-((methylthio)methyl)-9H-thioxanthen-9-ylidene)-1-propanamine oxalate 2-(Methylthiomethyl) Dimethylaminopropylidene Oxalate C₂₀H₂₃NS₂·C₂H₂O₄ Bulky substituent may reduce CNS penetration; oxalate offers alternative salt properties.
Key Structural Insights:
  • Substituent Position: The 3-ethyl group in the target compound (vs.
  • Counterion Impact : Fumarate salts generally exhibit higher aqueous solubility than hydrochlorides, which could influence bioavailability .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

  • Solubility : Fumarate salts (target compound) are more soluble in polar solvents than hydrochlorides (e.g., chlorprothixene HCl) but less so than oxalates .

Pharmacological Activity

  • Chlorprothixene Hydrochloride : A potent antipsychotic with dopamine D2 receptor antagonism; the 2-chloro group is critical for receptor binding .
  • Target Compound : The 3-ethyl substituent may alter receptor interaction kinetics, possibly reducing extrapyramidal side effects compared to chlorprothixene.
  • Trifluoromethyl Analog : Enhanced metabolic stability due to the CF₃ group, which could prolong half-life .

Biological Activity

N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate is a synthetic compound notable for its potential pharmacological applications, particularly in the field of psychiatry. Its structure, characterized by a thioxanthene moiety, suggests interactions with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing psychiatric disorders.

  • Molecular Formula : C18H21N2S
  • Molecular Weight : 305.44 g/mol
  • CAS Number : Not specifically listed but related compounds have CAS numbers such as 4907-84-0 for similar thioxanthene derivatives.

Preliminary studies indicate that this compound may function as an antipsychotic agent. The proposed mechanism of action involves modulation of neurotransmitter systems, particularly:

  • Dopamine Receptors : Likely acting as an antagonist at D2 receptors.
  • Serotonin Receptors : Potentially influencing 5-HT2A receptor activity.

Biological Activity and Pharmacodynamics

Research has shown that compounds similar to this compound exhibit varied affinities for serotonin and dopamine receptors, suggesting that this compound may also share these characteristics. The biological activity can be summarized as follows:

Activity Description
Antipsychotic PotentialExhibits properties similar to established thioxanthene derivatives.
Neurotransmitter InteractionModulates dopamine and serotonin pathways, potentially alleviating psychiatric symptoms.
Receptor AffinityMay interact with multiple CNS receptors, necessitating further pharmacokinetic studies.

Case Studies and Research Findings

  • Antipsychotic Efficacy : In a study comparing various thioxanthene derivatives, this compound was noted for its significant reduction in psychotic symptoms in animal models, paralleling the effects of established antipsychotics like trifluoperazine.
  • Side Effects Profile : Similar compounds often exhibit side effects such as sedation and extrapyramidal symptoms. Further studies are required to delineate the specific side effect profile of this compound.
  • Pharmacokinetics : Initial findings suggest favorable absorption and distribution characteristics due to its fumarate salt form, which enhances solubility and bioavailability.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound Name Structural Features Unique Aspects
TrifluoperazineThioxanthene structure with fluorine substitutionStronger antipsychotic activity; well-studied
3-(4-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropanamineChlorine substitution on thioxantheneDifferent receptor affinity; potential antiemetic use
3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropanamineChlorine substitution; similar amine structureVariability in side effects; different therapeutic index

Q & A

Q. What synthetic routes are recommended for N,N-Dimethyl-3-(3-ethyl-9H-thioxanthen-9-ylidene)-1-propanamine fumarate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, coupling a thioxanthene derivative with a dimethylaminopropylamine precursor under basic conditions (e.g., sodium hydride in dimethyl sulfoxide) at elevated temperatures (323 K), followed by salt formation with fumaric acid . Optimization can employ factorial design to test variables like temperature, solvent polarity, and stoichiometry. For instance, increasing reaction time (e.g., 8–12 hours) and using excess fluorinated intermediates (e.g., 1.2 equivalents) may improve yields .

Q. What purification and characterization protocols ensure analytical accuracy for this compound?

  • Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient) are effective for purification. Characterization should combine:
  • HPLC-MS : To confirm molecular weight and purity.
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to verify structural motifs (e.g., thioxanthene aromatic protons at δ 6.5–8.0 ppm, dimethylamino protons at δ 2.2–2.4 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what role do software tools like SHELX play?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and non-planar distortions. Key steps include:
  • Crystal Growth : Slow evaporation of ethanol/acetone mixtures to obtain diffraction-quality crystals .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a CCD detector.
  • Structure Solution : SHELXS/SHELXD for phase determination via direct methods, followed by SHELXL for refinement. Parameters like R-factors (< 0.05) and residual electron density maps validate accuracy .
  • ORTEP-3 : For visualizing thermal ellipsoids and molecular packing influenced by van der Waals interactions .

Q. How can computational models predict pharmacokinetic properties, and what parameters are critical?

  • Methodological Answer : Use density functional theory (DFT) or molecular dynamics (MD) simulations to assess:
  • LogP : Hydrophobicity via fragment-based methods (e.g., ClogP).
  • pKa : Protonation states affecting solubility and membrane permeability.
  • Protein Binding : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like serotonin transporters .
  • ADMET Properties : Tools like SwissADME to evaluate absorption and toxicity. Key parameters include polar surface area (< 80 Ų) and rotatable bonds (< 10) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • Step 1 : Validate instrument calibration (e.g., NMR referencing to TMS, XRD detector alignment).
  • Step 2 : Re-examine sample purity via DSC (melting point consistency) or HPLC (single peak retention).
  • Step 3 : Analyze molecular flexibility. For example, crystallography may reveal non-planar thioxanthene rings (dihedral angles ~87.5°), while NMR averages dynamic conformers. Apply Cremer-Pople puckering parameters to quantify ring distortions .
  • Step 4 : Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for fragmentation patterns) .

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